4-Ethyloctanoic acid

描述

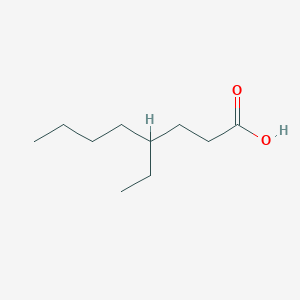

4-Ethyloctanoic acid is a medium-chain fatty acid with the molecular formula C₁₀H₂₀O₂. It is known for its distinctive waxy, fatty, creamy, moldy, and cheesy odor with animal-like nuances. This compound is found in various natural sources, including flue-cured Virginia tobacco, aged Italian cheese, sheep cheese, goat cheese, and stewed beef gravy .

准备方法

Synthetic Routes and Reaction Conditions: 4-Ethyloctanoic acid can be synthesized through a multi-step process involving the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide. The resulting diethyl (2-ethylhexyl)malonate is then saponified and acidified to form (2-ethylhexyl)propanedioic acid, which is subsequently heated and decarboxylized to yield this compound. This method can be optimized using microwave irradiation to achieve higher yields and reduced reaction times .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans. This method is efficient and scalable, making it suitable for large-scale production .

化学反应分析

Types of Reactions: 4-Ethyloctanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can react with alcohols or mercaptans to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions with alcohols or mercaptans typically require catalysts like triethylamine or p-toluenesulfonic acid.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters, such as 3-(methylthio)propyl 4-ethyloctanoate and 2-methyl-3-tetrahydrofuranthiol 4-ethyloctanoate.

科学研究应用

Flavor Chemistry

4-Ethyloctanoic acid is recognized for its contribution to the flavor profiles of various foods. It is primarily utilized in the food industry as a flavoring agent due to its pleasant aroma and taste characteristics. Studies have shown that it plays a significant role in the distinctive flavors of lamb meat, contributing to its overall sensory appeal .

Key Findings:

- It has been synthesized into various ester compounds that serve as fixatives to prolong fragrance lifetimes in food products .

- The compound's presence can enhance the sensory experience of food products by providing a desirable aroma.

Pheromone Activity

Research has indicated that substances derived from this compound are involved in primer pheromone activity in goats, influencing reproductive behaviors through olfactory signals . This application underscores the compound's significance in veterinary science and animal husbandry.

Case Study:

- A study conducted on goats demonstrated that certain derivatives of this compound were responsible for eliciting the "male effect," which is critical for synchronizing estrus in females .

Industrial Uses

In addition to its applications in food and veterinary science, this compound is utilized in various industrial contexts:

- Surfactants and Emulsifiers: The compound serves as a stabilizer in emulsions, enhancing product consistency and performance.

- Nutritional Supplements: Its properties make it suitable for use as a nutrient additive in dietary formulations .

Chemical Synthesis

The compound is also utilized as a precursor for synthesizing new chemical entities. For example, researchers have synthesized several sulfur-containing esters from this compound, which may have applications in flavor enhancement and fragrance industries .

Summary Table of Applications

作用机制

The mechanism of action of 4-ethyloctanoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It can also be metabolized by enzymes such as fatty acid synthase and acyl-CoA oxidase, influencing energy production and storage .

相似化合物的比较

- 4-Methyloctanoic acid

- 4-Methylnonanoic acid

- 2-Ethyl-3-methylpyrazine

- 2-Methyl-3-furanthiol

Comparison: 4-Ethyloctanoic acid is unique due to its specific odor profile and its occurrence in various natural sources. Compared to similar compounds, it has a distinctive cheesy and animal-like odor, making it particularly valuable in the flavor industry. Its synthesis and reactions also offer unique opportunities for creating novel flavor compounds .

生物活性

4-Ethyloctanoic acid (4EOA), a medium-chain fatty acid, has garnered attention for its biological activities and potential applications in various fields, including food science, pharmacology, and environmental studies. This article delves into the biological activity of 4EOA, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its aliphatic chain structure and is classified under carboxylic acids. It is primarily used in the synthesis of flavor compounds and as a potential odorant in various biological studies. The compound has a molecular formula of C10H20O2 and is known for its distinctive odor, which contributes to the "goaty" scent associated with certain dairy products .

| Property | Value |

|---|---|

| Molecular Formula | C10H20O2 |

| Molecular Weight | 172.26 g/mol |

| Log P (octanol-water partition coefficient) | 2.38 (iLOGP) |

| Skin Permeation Log Kp | -4.81 cm/s |

| BBB Permeant | Yes |

Odorant Characteristics

Research indicates that 4EOA plays a significant role in the composition of body odors, particularly in infants and post-pubertal children. It has been identified as a component of axillary secretions, contributing to the unique olfactory signatures observed in different age groups. Notably, studies have shown that while it is present in human sebum, it does not exhibit primer pheromone activity, suggesting its role may be more related to social communication than reproductive signaling .

Flavor Compound Synthesis

4EOA has been utilized in synthesizing various sulfur-containing esters that serve as flavor compounds. These compounds are formed through reactions with sulfur-containing alcohols or mercaptans, indicating the versatility of 4EOA in flavor chemistry .

Pharmacological Insights

While direct pharmacological effects of 4EOA are less documented compared to other fatty acids like decanoic acid, it has been noted for its potential interactions within biological systems. For instance, it does not inhibit key cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism . This lack of inhibition suggests that 4EOA may have a favorable profile for use in dietary applications without interfering with drug metabolism.

Case Study 1: Body Odor Analysis

In a study examining body odor (BO) profiles among different age demographics, researchers found that concentrations of volatile compounds like 4EOA varied significantly between infants and post-pubertal children. The study highlighted that while certain fatty acids were prevalent across both groups, the overall composition changed with age, which could influence social interactions and perceptions .

Case Study 2: Flavor Chemistry

Another investigation focused on synthesizing novel flavor compounds from 4EOA demonstrated its utility in creating complex flavor profiles for food products. This study illustrated how modifying the structure of 4EOA can lead to desirable sensory characteristics in food applications .

属性

IUPAC Name |

4-ethyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKJMPFEQOHBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864683 | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; fruity, floral aroma | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 °C. @ 1.00 mm Hg | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol) | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.908 | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16493-80-4 | |

| Record name | 4-Ethyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9ESD8LYSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Ethyloctanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。